molecular formula C21H26N2O3S B2690855 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide CAS No. 953938-58-4

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide

Cat. No.: B2690855
CAS No.: 953938-58-4
M. Wt: 386.51
InChI Key: QENHIDAKGCYRFW-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propylbenzene sulfonamide group, in particular, may confer unique properties that make it more effective in certain applications.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-6-16-8-11-19(12-9-16)27(25,26)22-18-10-13-20-17(15-18)7-5-14-23(20)21(24)4-2/h8-13,15,22H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENHIDAKGCYRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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